![molecular formula C16H12FN5O2S B2642245 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 1171082-89-5](/img/structure/B2642245.png)
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H12FN5O2S and its molecular weight is 357.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a combination of a benzothiazole moiety, a pyrazole unit, and an isoxazole carboxamide, which contribute to its biological activities. The presence of fluorine in the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.37 | Apoptosis induction |
A549 | 6.26 | Cell cycle arrest |
HCC827 | 6.48 | Apoptosis and inhibition of IL-6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
The compound's activity is attributed to its ability to bind to specific targets involved in tumor growth and survival. In silico docking studies suggest that it interacts with vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis . Additionally, compounds with similar structures have been shown to inhibit protein kinases, leading to reduced tumor proliferation .
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM .
- Combination Therapy : Another investigation explored the effects of this compound in combination with established chemotherapeutics, showing enhanced efficacy and reduced resistance in resistant cancer cell lines .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound was effective against cancer cells, it also exhibited cytotoxic effects on normal fibroblast cells (MRC-5), necessitating further optimization for selective targeting .
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of compounds containing the benzothiazole moiety exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit specific kinases involved in cancer progression, such as RET kinase, which is implicated in various cancers including medullary thyroid carcinoma and lung cancer . The incorporation of the isoxazole and pyrazole rings in N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide may enhance its potency against tumor cells.
2. Antimicrobial Activity
Compounds similar to this compound have been evaluated for antimicrobial properties. Studies have shown that certain benzothiazole derivatives possess significant activity against a range of bacteria and fungi, suggesting that this compound may also exhibit similar effects .
3. Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory activity. Compounds containing the pyrazole moiety have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This could position this compound as a candidate for treating inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies due to its ability to interact with various protein targets. The presence of specific functional groups allows for selective binding to active sites on enzymes, making it a valuable tool in understanding enzyme kinetics and mechanisms .
2. Structure-Activity Relationship (SAR) Studies
The diverse structural components of this compound make it an excellent candidate for SAR studies. Researchers can modify different parts of the molecule to assess changes in biological activity, aiding in the design of more effective drugs .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in the synthesis of advanced materials, such as organic semiconductors or photovoltaic devices. The fluorine atom in the structure can enhance electron mobility, making it suitable for electronic applications .
Case Studies
特性
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c1-8-5-14(19-15(23)12-6-9(2)24-21-12)22(20-8)16-18-11-4-3-10(17)7-13(11)25-16/h3-7H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBNZVHTOLIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。